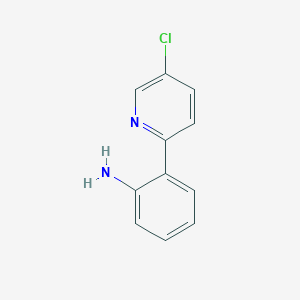

2-(5-Chloropyridin-2-YL)aniline

Descripción general

Descripción

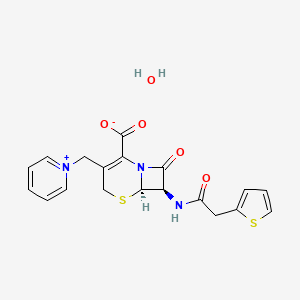

2-(5-Chloropyridin-2-YL)aniline, also known as 5-CPYA, is a chemical compound with the molecular formula C11H9ClN2. It is a heterocyclic aromatic amine that has been studied for its potential therapeutic and environmental applications. It is a useful synthetic intermediate and belongs to the class of pyridine derivatives.

Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, it has been used as a new, removable directing group in promoting C–H amination mediated by cupric acetate . The β-C (sp2)–H bonds of benzamide derivatives can be effectively aminated with a variety of amines in moderate to good yields with good functional group tolerance in air .Chemical Reactions Analysis

This compound has been involved in various chemical reactions. For example, it has been used as a directing group for the sp2 C–H bond amination mediated by cupric acetate . This reaction effectively aminates the β-C (sp2)–H bonds of benzamide derivatives with a variety of amines .Physical and Chemical Properties Analysis

This compound appears as a beige to beige-brown crystalline powder . Its molecular weight is 204.65 g/mol.Aplicaciones Científicas De Investigación

1. As a Directing Group in Organic Synthesis

2-(5-Chloropyridin-2-YL)aniline has been utilized as a novel directing group in C-H amination reactions, mediated by cupric acetate. It effectively facilitates the amination of benzamide derivatives with various amines, demonstrating good functional group tolerance in air. This finding suggests its potential in the synthesis of complex organic compounds, including quinazolinone derivatives (Zhao et al., 2017).

2. In Luminescent Materials

Research has explored tetradentate bis-cyclometalated platinum complexes incorporating variants of this compound, demonstrating their applications in electroluminescent devices. These complexes emit light covering a spectrum from blue to red and are used in organic light-emitting diodes (OLEDs) with high efficiency (Vezzu et al., 2010).

3. In Polymer Synthesis

The compound has been involved in the synthesis of novel silver(I)-pyridinyl Schiff base complexes, which have shown potential in the ring-opening polymerization of ε-caprolactone. This application is significant in the field of polymer chemistry, where these complexes can act as catalysts to create specific polymers (Njogu et al., 2017).

4. In Coordination Chemistry

The compound has been used in synthesizing Hg(II), Ag(I), and Au(I) complexes with aniline or pyridine-functionalized N-heterocyclic carbene. These complexes, characterized by distinct coordination geometries, demonstrate the versatility of this compound in forming various metal-organic frameworks (Zhuang et al., 2013).

5. As Corrosion Inhibitors

Aniline derivatives, including variants of this compound, have been studied for their potential as copper corrosion inhibitors. This application is crucial in industrial settings where metal corrosion can be a significant issue (Khaled & Hackerman, 2004).

6. In Medicinal Chemistry

Though not directly utilizing this compound, related substituted anilines have been examined for their radioprotective activity, indicating a broader application scope for similar compounds in healthcare and medicine (Blickenstaff et al., 1994).

Mecanismo De Acción

Target of Action

2-(5-Chloropyridin-2-YL)aniline is a chemical compound that has been studied for its potential therapeutic applications. It is suggested to be involved in the synthesis of antidepressant molecules . .

Biochemical Pathways

, it may be involved in modulating neurotransmitter systems, such as the serotonergic, noradrenergic, and dopaminergic systems, which are commonly targeted by antidepressant drugs.

Result of Action

, it may have effects on neuronal function and neurotransmitter systems, potentially leading to changes in mood and behavior.

Análisis Bioquímico

Biochemical Properties

2-(5-Chloropyridin-2-YL)aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis The compound’s interaction with palladium catalysts facilitates the formation of carbon-carbon bonds, highlighting its importance in synthetic chemistry

Cellular Effects

The effects of this compound on various types of cells and cellular processes are of great interest. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to exhibit anti-fibrotic activity by inhibiting the expression of collagen and reducing the content of hydroxyproline in cell culture medium . These effects suggest that this compound may have potential therapeutic applications in treating fibrotic diseases.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It has been identified as a directing group for the sp2 C–H bond amination mediated by cupric acetate . This interaction facilitates the amination of benzamide derivatives, demonstrating the compound’s ability to participate in specific chemical reactions. The binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are crucial aspects of its molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can serve as a fluorescent probe for sensing specific anions and organic molecules . This property highlights its potential for long-term applications in biochemical research and environmental monitoring.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has indicated that the compound exhibits anti-inflammatory activities at specific dose levels High doses may lead to toxic or adverse effects, emphasizing the importance of determining the appropriate dosage for therapeutic applications

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s role in the degradation of acetamiprid, a neonicotinoid insecticide, has been studied . This interaction highlights its potential for environmental applications, as it can contribute to the biodegradation of harmful chemicals. Understanding the metabolic pathways of this compound is essential for evaluating its impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical aspects of its biochemical properties. The compound’s interaction with transporters and binding proteins influences its localization and accumulation in specific cellular compartments . These interactions play a significant role in determining the compound’s bioavailability and efficacy in therapeutic applications.

Propiedades

IUPAC Name |

2-(5-chloropyridin-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c12-8-5-6-11(14-7-8)9-3-1-2-4-10(9)13/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRZCDASEQJIEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695922 | |

| Record name | 2-(5-Chloropyridin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-20-3 | |

| Record name | 2-(5-Chloropyridin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1423677.png)

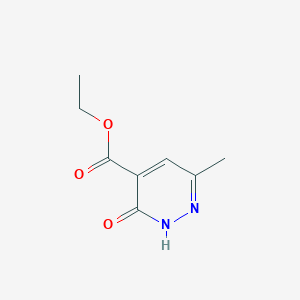

![methyl [3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B1423678.png)

![n'-[1-Amino-1-(3-chloro-4-fluorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423680.png)

![1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B1423681.png)

![1-{[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino}pyrrolidine-2,5-dione](/img/structure/B1423685.png)

![N-[2-(3-bromophenoxy)ethyl]acetamide](/img/structure/B1423691.png)

![7-Methyl-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1423697.png)